molecular formula C10H12O4 B8738144 methyl 3-ethoxy-4-hydroxybenzoate

methyl 3-ethoxy-4-hydroxybenzoate

Cat. No.: B8738144
M. Wt: 196.20 g/mol
InChI Key: FSYOMFADSJUQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethoxy-4-hydroxybenzoate is a benzoic acid derivative with a methoxy ester group at position 1, an ethoxy substituent at position 3, and a hydroxyl group at position 2.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3-ethoxy-4-hydroxybenzoate

InChI

InChI=1S/C10H12O4/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6,11H,3H2,1-2H3

InChI Key

FSYOMFADSJUQJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-ethoxy-4-hydroxybenzoate typically involves the esterification of 3-Ethoxy-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: methyl 3-ethoxy-4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3-ethoxy-4-hydroxybenzoate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate

  • Substituents : Cyclopropylmethoxy at position 4, hydroxyl at position 3.
  • Key Differences : The hydroxyl and alkoxy groups are swapped compared to the target compound. This positional isomerism significantly alters polarity and hydrogen-bonding capacity.

Methyl 3-Formamido-4-Hydroxybenzoate

  • Substituents : Formamido (-NHCHO) at position 3, hydroxyl at position 4.
  • Applications : Used as a reference standard in pharmaceutical synthesis (e.g., Proxymetacaine) due to its regulatory compliance and stability .

Methyl 3-Hydroxy-4-(3-Methylbut-2-enyloxy)Benzoate

  • Substituents : Prenyl (3-methylbut-2-enyl) group at position 4, hydroxyl at position 3.
  • Key Differences : The bulky prenyl group enhances lipophilicity, favoring membrane permeability.

Methyl 3-Hydroxy-4-Methylbenzoate

  • Substituents : Methyl at position 4, hydroxyl at position 3.
  • Key Differences : Simplification to a methyl group reduces steric and electronic effects compared to ethoxy.
  • Safety Data : Requires precautions for inhalation exposure, highlighting differences in volatility and toxicity compared to ethoxy derivatives .

Methyl 3-Allyl-4-Hydroxybenzoate

  • Substituents : Allyl (-CH₂CH=CH₂) at position 3, hydroxyl at position 4.
  • Key Differences : The allyl group introduces unsaturation, enabling conjugation and radical reactivity.
  • Physicochemical Properties : Molar mass (192.21 g/mol) and lipophilicity differ from ethoxy analogs, influencing applications in polymer chemistry .

Data Table: Structural and Functional Comparisons

Compound Name Substituents (Position 3/4) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Methyl 3-ethoxy-4-hydroxybenzoate Ethoxy (3), Hydroxyl (4) C₁₀H₁₂O₄ 196.20* High polarity, potential EPFR activity
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate Cyclopropylmethoxy (4), Hydroxyl (3) C₁₂H₁₄O₄ 222.24 Steric hindrance, isomer-dependent solubility
Methyl 3-formamido-4-hydroxybenzoate Formamido (3), Hydroxyl (4) C₉H₉NO₄ 195.17 Pharmaceutical reference standard, hydrogen-bonding
Methyl 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoate Prenyl (4), Hydroxyl (3) C₁₃H₁₆O₄ 236.26 Lipophilicity, structural rigidity
Methyl 3-hydroxy-4-methylbenzoate Methyl (4), Hydroxyl (3) C₉H₁₀O₃ 166.17 Simplified structure, higher volatility
Methyl 3-allyl-4-hydroxybenzoate Allyl (3), Hydroxyl (4) C₁₁H₁₂O₃ 192.21 Unsaturation, radical reactivity

*Estimated based on analogous compounds.

Research Findings and Implications

  • Positional Isomerism : Swapping substituent positions (e.g., hydroxyl and alkoxy groups) alters hydrogen-bonding networks and solubility, as seen in .
  • Functional Group Effects : Formamido and allyl groups introduce distinct reactivities (amide resonance vs. radical stabilization), influencing pharmaceutical and material science applications .
  • Safety and Handling : Methyl 3-hydroxy-4-methylbenzoate requires specific inhalation precautions, whereas ethoxy derivatives may exhibit lower volatility .

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